4-{(E)-[(2-fluorophenyl)imino]methyl}phenol
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Overview
Description
4-{(E)-[(2-fluorophenyl)imino]methyl}phenol is a chemical compound with the molecular formula C13H10FNO and a molecular weight of 215.22 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorophenyl group and an imino group attached to a phenol ring, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(2-fluorophenyl)imino]methyl}phenol typically involves the condensation reaction between 2-fluoroaniline and 4-hydroxybenzaldehyde . The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(2-fluorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophilic reagents such as halogens or nitro groups
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols
Scientific Research Applications
4-{(E)-[(2-fluorophenyl)imino]methyl}phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{(E)-[(2-fluorophenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . Additionally, the phenol group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[(4-fluorophenyl)imino]methyl}phenol
- 4-{(E)-[(2-chlorophenyl)imino]methyl}phenol
- 4-{(E)-[(2-bromophenyl)imino]methyl}phenol
Uniqueness
4-{(E)-[(2-fluorophenyl)imino]methyl}phenol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and biological activity compared to its analogs with different halogen substitutions .
Properties
CAS No. |
1829558-56-6 |
---|---|
Molecular Formula |
C13H10FNO |
Molecular Weight |
215.22 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H10FNO/c14-12-3-1-2-4-13(12)15-9-10-5-7-11(16)8-6-10/h1-9,16H |
InChI Key |
OCRFUNRPDDJLGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)O)F |
Origin of Product |
United States |
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